molecular formula C10H9BrClN3 B15330870 6-Bromoisoquinoline-1-carboximidamide hydrochloride

6-Bromoisoquinoline-1-carboximidamide hydrochloride

Cat. No.: B15330870
M. Wt: 286.55 g/mol
InChI Key: ORGWEEQQSUPBIT-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H9BrClN3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoisoquinoline-1-carboximidamide hydrochloride typically involves the bromination of isoquinoline followed by the introduction of the carboximidamide group. One common method includes the following steps:

    Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 6-bromoisoquinoline.

    Formation of Carboximidamide: The 6-bromoisoquinoline is then reacted with cyanamide under acidic conditions to form the carboximidamide group, resulting in 6-Bromoisoquinoline-1-carboximidamide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromoisoquinoline-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 6-substituted isoquinoline derivatives.

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of reduced isoquinoline derivatives.

Scientific Research Applications

6-Bromoisoquinoline-1-carboximidamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromoisoquinoline-1-carboximidamide hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboximidamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroisoquinoline-1-carboximidamide hydrochloride
  • 6-Fluoroisoquinoline-1-carboximidamide hydrochloride
  • 6-Iodoisoquinoline-1-carboximidamide hydrochloride

Comparison

Compared to its analogs, 6-Bromoisoquinoline-1-carboximidamide hydrochloride may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it unique among its halogenated counterparts.

Properties

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

6-bromoisoquinoline-1-carboximidamide;hydrochloride

InChI

InChI=1S/C10H8BrN3.ClH/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13;/h1-5H,(H3,12,13);1H

InChI Key

ORGWEEQQSUPBIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=N)N)C=C1Br.Cl

Origin of Product

United States

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